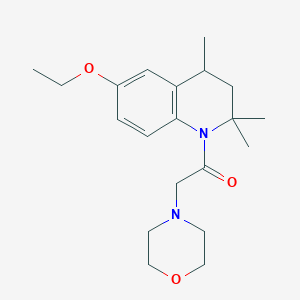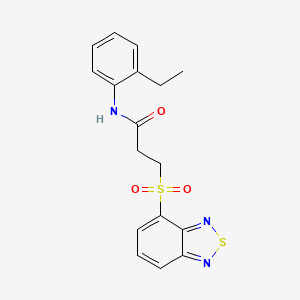![molecular formula C22H21N3O3S B11189248 6,8,8,9-tetramethyl-3-[(pyrimidin-2-ylsulfanyl)acetyl]-8,9-dihydro-2H-pyrano[3,2-g]quinolin-2-one](/img/structure/B11189248.png)
6,8,8,9-tetramethyl-3-[(pyrimidin-2-ylsulfanyl)acetyl]-8,9-dihydro-2H-pyrano[3,2-g]quinolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8,8,9-TETRAMETHYL-3-[2-(PYRIMIDIN-2-YLSULFANYL)ACETYL]-2H,8H,9H-CHROMENO[7,6-B]PYRIDIN-2-ONE is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain atoms of at least two different elements as members of their rings
Preparation Methods
The synthesis of 6,8,8,9-TETRAMETHYL-3-[2-(PYRIMIDIN-2-YLSULFANYL)ACETYL]-2H,8H,9H-CHROMENO[7,6-B]PYRIDIN-2-ONE involves several steps. One common method involves the condensation of 7-hydroxy-1,2,2,4-tetramethylhydroquinoline-6-carbaldehydes with aroylacetic acid esters. This reaction is typically carried out by boiling an equimolar mixture of reagents in alcohol in the presence of catalytic amounts of piperidine . The reaction involves the initial formation of a Knevenagel adduct, followed by dehydration to form an arylidene derivative, and finally, intramolecular cyclization to yield the final product .
Chemical Reactions Analysis
6,8,8,9-TETRAMETHYL-3-[2-(PYRIMIDIN-2-YLSULFANYL)ACETYL]-2H,8H,9H-CHROMENO[7,6-B]PYRIDIN-2-ONE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include carboxylic acid chlorides, bases, and alcohols . For example, the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by the addition of a base can afford pyrimidino derivatives . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In medicine, it is being investigated for its potential as a therapeutic agent due to its biological activities, such as antimicrobial and antiproliferative properties .
Mechanism of Action
The mechanism of action of 6,8,8,9-TETRAMETHYL-3-[2-(PYRIMIDIN-2-YLSULFANYL)ACETYL]-2H,8H,9H-CHROMENO[7,6-B]PYRIDIN-2-ONE involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar compounds to 6,8,8,9-TETRAMETHYL-3-[2-(PYRIMIDIN-2-YLSULFANYL)ACETYL]-2H,8H,9H-CHROMENO[7,6-B]PYRIDIN-2-ONE include other pyrimidine and pyranoquinoline derivatives. These compounds share structural similarities but may differ in their specific functional groups and biological activities . For example, pyrido[2,3-d]pyrimidin-5-one derivatives are known for their antiproliferative and antimicrobial activities . The uniqueness of 6,8,8,9-TETRAMETHYL-3-[2-(PYRIMIDIN-2-YLSULFANYL)ACETYL]-2H,8H,9H-CHROMENO[7,6-B]PYRIDIN-2-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H21N3O3S |
|---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
6,8,8,9-tetramethyl-3-(2-pyrimidin-2-ylsulfanylacetyl)pyrano[3,2-g]quinolin-2-one |
InChI |
InChI=1S/C22H21N3O3S/c1-13-11-22(2,3)25(4)17-10-19-14(8-15(13)17)9-16(20(27)28-19)18(26)12-29-21-23-6-5-7-24-21/h5-11H,12H2,1-4H3 |
InChI Key |
KNKCRGNCZCAPLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(N(C2=C1C=C3C=C(C(=O)OC3=C2)C(=O)CSC4=NC=CC=N4)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-(4-Methoxyphenyl)-2-methyl-5-(2-naphthyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11189170.png)

![6-benzyl-1-methyl-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B11189181.png)
![2-[2-(4-methoxyphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]-N-(3-nitrophenyl)acetamide](/img/structure/B11189189.png)

![Ethyl 1-[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylate](/img/structure/B11189214.png)
![N-[4-(dimethylamino)phenyl]-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B11189216.png)
[(3-methylphenyl)methyl]amine](/img/structure/B11189221.png)
![3-[(4,6-Dihydroxy-5-propylpyrimidin-2-yl)sulfanyl]-1-(2,5-dimethoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B11189236.png)
![9-(3,5-difluorophenyl)-6-(4-fluorophenyl)-2-methyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11189237.png)
![6-methyl-5-(3-methylbutyl)-2-[(2-methylphenyl)amino]pyrimidin-4(3H)-one](/img/structure/B11189250.png)

![N-cyclopentyl-1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B11189266.png)
